molecular formula C18H12ClN3O3S B11365702 N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11365702
M. Wt: 385.8 g/mol
InChI Key: GQKZYWJLIHBDFT-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the oxazole ring and the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific structural features, such as the presence of the methoxy group on the phenyl ring. This structural variation can lead to different biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H12ClN3O3S

Molecular Weight

385.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H12ClN3O3S/c1-24-12-5-2-10(3-6-12)15-9-14(22-25-15)17(23)21-18-20-13-7-4-11(19)8-16(13)26-18/h2-9H,1H3,(H,20,21,23)

InChI Key

GQKZYWJLIHBDFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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